![molecular formula C10H11N3O B2553522 6-Cyclobutoxyimidazo[1,2-b]pyridazine CAS No. 2189434-34-0](/img/structure/B2553522.png)

6-Cyclobutoxyimidazo[1,2-b]pyridazine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

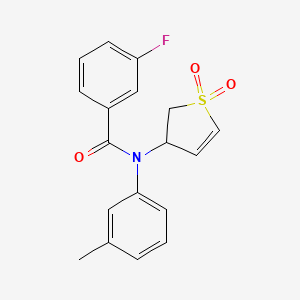

Imidazo[1,2-b]pyridazines are a type of organic compound that belong to the class of azolo-pyridazines . They are characterized by a pyridazine ring, which is a six-membered ring with two nitrogen atoms, fused with an imidazole ring, a five-membered ring with two non-adjacent nitrogen atoms .

Synthesis Analysis

The synthesis of imidazo[1,2-b]pyridazines has been reported in the literature . One common method involves the functionalization of 5,6-fused bicyclic N-heterocycles via Zinc and Magnesium Organometallics . Another approach involves [3 + n] cycloaddition reactions .

Molecular Structure Analysis

The molecular structure of imidazo[1,2-b]pyridazines is characterized by the presence of an imidazo ring fused to a pyridazine ring . The high-resolution crystal structure of a PIM1 inhibitor complex revealed that imidazo[1,2-b]pyridazines interact with the NH2-terminal lobe helix αC rather than with the kinase hinge region .

科学的研究の応用

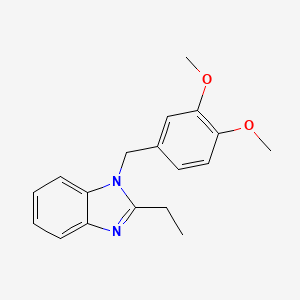

Functionalization of N-Heterocycles

The compound “6-Cyclobutoxyimidazo[1,2-b]pyridazine” is used in the functionalization of N-heterocycles . The derivatization of these N-heterocycles was realized using Grignard reagents for nucleophilic additions .

Pharmaceutical Research

N-Heterocycles are key scaffolds for various applications, especially in pharmaceutical research . The compound “6-Cyclobutoxyimidazo[1,2-b]pyridazine” is part of this research due to its potential new physicochemical and medicinal properties and favorable pharmacokinetics .

Agrochemical Research

Pyridazine-based systems, which include “6-Cyclobutoxyimidazo[1,2-b]pyridazine”, have been shown to have numerous practical applications in agrochemical research . They are present in some commercially available drugs and agrochemicals .

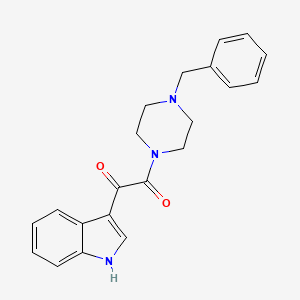

Antimicrobial Activity

Compounds containing the pyridazine ring, such as “6-Cyclobutoxyimidazo[1,2-b]pyridazine”, have shown a wide range of pharmacological activities, including antimicrobial activity .

Antidepressant Activity

Pyridazine and pyridazinone derivatives have been shown to possess antidepressant activity . This makes “6-Cyclobutoxyimidazo[1,2-b]pyridazine” a potential candidate for further research in this field .

Anti-hypertensive Activity

“6-Cyclobutoxyimidazo[1,2-b]pyridazine” could also be used in the research of anti-hypertensive drugs, as pyridazine derivatives have shown anti-hypertensive activity .

Anticancer Activity

Pyridazine derivatives, including “6-Cyclobutoxyimidazo[1,2-b]pyridazine”, have shown anticancer activity . This makes it a potential candidate for cancer research .

Antiplatelet Activity

“6-Cyclobutoxyimidazo[1,2-b]pyridazine” has potential applications in the development of antiplatelet drugs . A series of analogues of this compound was tested for platelet aggregation inhibitory activity .

作用機序

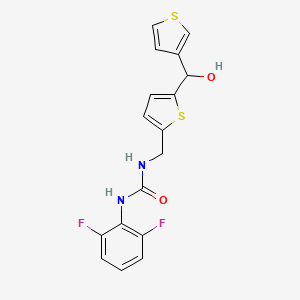

Target of Action

It is known that pyridazine derivatives, which include 6-cyclobutoxyimidazo[1,2-b]pyridazine, have a broad spectrum of pharmacological activities . They have been associated with a variety of biological targets, depending on the specific derivative and its functional groups .

Mode of Action

It’s worth noting that certain pyridazinone derivatives, a category that includes 6-cyclobutoxyimidazo[1,2-b]pyridazine, have been found to inhibit calcium ion influx, which is required for the activation of platelet aggregation . This suggests that 6-Cyclobutoxyimidazo[1,2-b]pyridazine might interact with its targets in a similar manner, leading to changes in cellular processes.

Biochemical Pathways

Given the broad range of pharmacological activities associated with pyridazine derivatives , it can be inferred that 6-Cyclobutoxyimidazo[1,2-b]pyridazine may influence multiple biochemical pathways and their downstream effects.

Pharmacokinetics

It is known that the physicochemical properties of pyridazine derivatives can influence their pharmacokinetics . For instance, the polarity, low cytochrome P450 inhibitory effects, and potential to reduce interaction with the cardiac hERG potassium channel of the pyridazine ring can add value in drug discovery and development .

Result of Action

Given the broad range of pharmacological activities associated with pyridazine derivatives , it can be inferred that 6-Cyclobutoxyimidazo[1,2-b]pyridazine may have diverse molecular and cellular effects.

Action Environment

It is known that the physicochemical properties of a compound, including its solubility, stability, and reactivity, can be influenced by environmental factors such as temperature, ph, and the presence of other substances .

将来の方向性

The future directions for research on imidazo[1,2-b]pyridazines could involve further exploration of their potential applications in medicinal chemistry and optoelectronics . The recent approvals of drugs that incorporate a pyridazine ring highlight the potential of these compounds in drug discovery .

特性

IUPAC Name |

6-cyclobutyloxyimidazo[1,2-b]pyridazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O/c1-2-8(3-1)14-10-5-4-9-11-6-7-13(9)12-10/h4-8H,1-3H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIIXFRMIGYIGQM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)OC2=NN3C=CN=C3C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Cyclobutoxyimidazo[1,2-b]pyridazine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2Z)-3-[2-(methylsulfanyl)quinolin-3-yl]-2-[3-(trifluoromethyl)phenyl]prop-2-enenitrile](/img/structure/B2553439.png)

![methyl 2-(3-(4-fluorophenyl)-7,9-dimethyl-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetate](/img/structure/B2553443.png)

![4-((6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)methyl)-2-methyloxazole hydrochloride](/img/structure/B2553450.png)

![N-cyano-2-fluoro-5-methyl-N-({5-[(2-methylphenyl)methyl]-1,2,4-oxadiazol-3-yl}methyl)aniline](/img/structure/B2553455.png)

![6-[(2-Fluorophenyl)methyl]-3-phenyltriazolo[4,5-d]pyrimidin-7-one](/img/structure/B2553458.png)

![3-(1-(2,4-dimethylthiazole-5-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2553460.png)

![N-(2,5-dimethylphenyl)-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2553461.png)